

Spectroscopic Characterization of 1-Bromo-2,3-dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2,3-dimethylpentane**

Cat. No.: **B13209220**

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Bromo-2,3-dimethylpentane**, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a foundational understanding of the expected spectral characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Bromo-2,3-dimethylpentane**.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is predicted to exhibit signals corresponding to the seven distinct proton environments in the molecule. Chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the alkyl substitution pattern.

| Protons (Label) | Predicted Chemical Shift (δ , ppm) | Integration | Multiplicity |
|-------------------|--|-------------|--------------------------|
| H-1 | ~ 3.3 - 3.5 | 2H | Doublet of Doublets (dd) |
| H-2 | ~ 1.8 - 2.0 | 1H | Multiplet (m) |
| H-3 | ~ 1.5 - 1.7 | 1H | Multiplet (m) |
| H-4 | ~ 1.2 - 1.4 | 2H | Multiplet (m) |
| H-5 | ~ 0.9 | 3H | Triplet (t) |
| 2-CH ₃ | ~ 1.0 | 3H | Doublet (d) |
| 3-CH ₃ | ~ 0.9 | 3H | Doublet (d) |

¹³C NMR (Carbon NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule.

| Carbon (Label) | Predicted Chemical Shift (δ , ppm) |
|-------------------|--|
| C-1 | ~ 40 - 45 |
| C-2 | ~ 45 - 50 |
| C-3 | ~ 35 - 40 |
| C-4 | ~ 25 - 30 |
| C-5 | ~ 10 - 15 |
| 2-CH ₃ | ~ 15 - 20 |
| 3-CH ₃ | ~ 15 - 20 |

IR (Infrared) Spectroscopy

The IR spectrum of **1-Bromo-2,3-dimethylpentane** is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

| Wavenumber (cm ⁻¹) | Intensity | Bond Vibration |
|--------------------------------|-----------|--|
| 2850 - 3000 | Strong | C-H stretching (alkane) |
| 1450 - 1470 | Medium | C-H bending (CH ₂ and CH ₃) |
| 1370 - 1385 | Medium | C-H bending (CH ₃) |
| 560 - 650 | Strong | C-Br stretching |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for a bromoalkane. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M⁺ and M+2 peaks of nearly equal intensity).

| m/z | Proposed Fragment |
|---------|---|
| 178/180 | [C ₇ H ₁₅ Br] ⁺ (Molecular Ion, M ⁺) |
| 99 | [M - Br] ⁺ |
| 71 | [C ₅ H ₁₁] ⁺ |
| 57 | [C ₄ H ₉] ⁺ |
| 43 | [C ₃ H ₇] ⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **1-Bromo-2,3-dimethylpentane**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of **1-Bromo-2,3-dimethylpentane** in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.^[1] The solution should be clear and homogeneous.^[1] Transfer the solution to an 8-inch NMR tube.^[1]

- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.
- ^1H NMR Acquisition: A standard single-pulse experiment is typically used. The spectral width should encompass the expected range of proton chemical shifts (e.g., 0-10 ppm). A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required compared to ^1H NMR.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

For a liquid sample, the spectrum can be obtained "neat" (undiluted).[\[2\]](#)

- Sample Preparation (Thin Film Method): Place a drop of the liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[\[2\]](#)[\[3\]](#) Place a second salt plate on top to create a thin liquid film between the plates.[\[2\]](#)[\[3\]](#)
- Background Spectrum: Run a background spectrum of the empty instrument to account for atmospheric CO_2 and water vapor.
- Sample Analysis: Place the "sandwich" of salt plates in the sample holder of the IR spectrometer.[\[2\]](#) Irradiate the sample with infrared light and record the spectrum.[\[4\]](#) Multiple scans are typically averaged to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. The y-axis is typically reported in percent transmittance (%T) and the x-axis in wavenumbers (cm^{-1}).

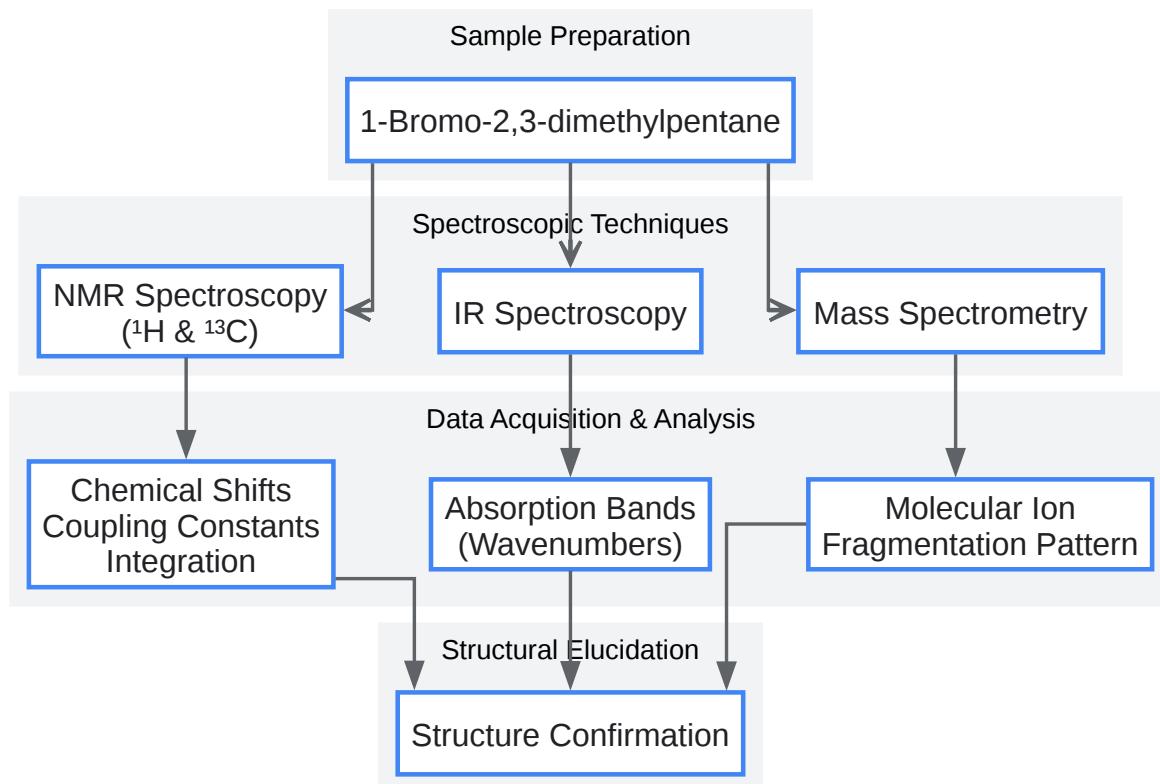
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[5][6]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the molecules to lose an electron, forming a positively charged molecular ion (radical cation).[5][8]
- Fragmentation: The high energy of the molecular ions causes them to be unstable, and they fragment into smaller, positively charged ions and neutral radicals.[8]
- Mass Analysis: The positively charged ions are accelerated and then deflected by a magnetic field.[6][7] The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion; lighter ions are deflected more than heavier ones.[6][7]
- Detection: An electron multiplier detects the ions, and the signal is amplified. The instrument records the relative abundance of each ion at a specific m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

Spectroscopic Analysis Workflow

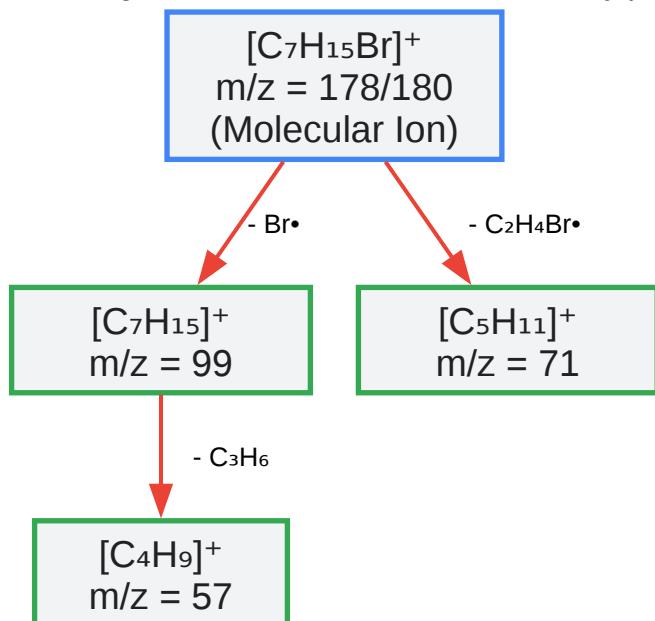
Workflow for Spectroscopic Analysis of 1-Bromo-2,3-dimethylpentane

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Caption: A logical workflow for the spectroscopic characterization of an organic compound.

Predicted Mass Spectrometry Fragmentation

Predicted Fragmentation of 1-Bromo-2,3-dimethylpentane

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Caption: Major predicted fragmentation pathways for **1-Bromo-2,3-dimethylpentane** in EI-MS.

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